ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate

Übersicht

Beschreibung

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and an ethyl ester group at the 2-position of the propanoate moiety

Vorbereitungsmethoden

The synthesis of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine derivatives with acetylenic ketones.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions include the corresponding amino derivative, substituted pyrazole derivatives, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: Pyrazole derivatives are used in the development of functional materials, including dyes, sensors, and catalysts.

Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives and their interactions with biological targets.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

Ethyl 2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

Ethyl 2-methyl-2-(4-chloro-1H-pyrazol-1-yl)propanoate:

Ethyl 2-methyl-2-(4-methyl-1H-pyrazol-1-yl)propanoate: The methyl group can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and biological activity.

Biologische Aktivität

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

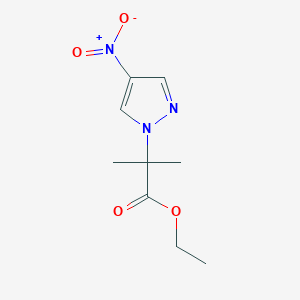

This compound has the following chemical structure:

- Molecular Formula : C10H14N4O4

- Molecular Weight : 242.25 g/mol

- CAS Number : [insert CAS number if available]

The compound features a nitro group on the pyrazole ring, which can influence its biological activity by enhancing lipophilicity and affecting binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the compound's binding affinity to these targets, leading to modulation of biochemical pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It can interact with specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in various cancer cell types, with a notable effect on breast cancer cells.

Findings :

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of caspase-dependent apoptosis

Research on Enzyme Inhibition

Another significant study focused on the compound's role as an inhibitor of specific enzymes related to metabolic diseases. It was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could have implications for diabetes treatment.

| Enzyme | Inhibition Percentage |

|---|---|

| DPP-IV | 70% at 20 µM |

| ACE | 40% at 20 µM |

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-(4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-8(13)9(2,3)11-6-7(5-10-11)12(14)15/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZCNFCBCVDIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.